REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].[I:17]I>O>[C:1]([C:5]1[CH:11]=[C:10]([I:17])[CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
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Name
|
|
Quantity
|
7.46 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
12.69 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 500 mL round-bottomed flask was combined
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Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and 10% aqueous sodium thiosulfate
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 20 minutes
|
Duration
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20 min
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark oil that
|
Type
|
CUSTOM
|
Details
|
was purified on an Isco 120 g silica cartridge
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (0% to 10%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |